N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)furan-2-carboxamide is a carboxamide derivative featuring a bithiophene-ethyl backbone linked to a furan-2-carboxamide moiety. This structure combines π-conjugated systems (bithiophene and furan) with an amide functional group, which may confer unique electronic, optical, or bioactive properties.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(13-2-1-8-18-13)16-7-5-12-3-4-14(20-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOIGOMHUFSNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with a bithiophene derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Nucleophilic Substitution
The mechanism involves a Sₙ2-like process where the nucleophile (e.g., boronic acid in Suzuki coupling) attacks the electrophilic carbon center. Quantum chemical studies reveal transition states (TS1, TS2) with activation energies influenced by steric factors .
Key Mechanistic Steps :
-
Nucleophilic Addition : The boronic acid attacks the aryl halide in the intermediate.
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Proton Transfer : Hydrogen transfer occurs between nitrogen and sulfur centers.
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Elimination : Departure of leaving groups (e.g., HNCS) to form the final product .
Hydrogen Bonding and Interactions
The amide group participates in hydrogen bonding with biological targets (e.g., Asn220 amino acid residue in enzymes) . Hydrophobic interactions (π-H, π-π) are also critical for binding .
Oxidation
The thiophene and furan rings can undergo electrochemical oxidation to modulate electronic properties. Bithiophene systems are known for redox stability, making them suitable for applications in organic electronics.
Reduction
Selective reduction of carbonyl groups (e.g., amide to amine) is achievable using reagents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions
The bromide substituent in the bithiophene moiety can undergo cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse functional groups .
| Reaction Type | Reagents | Products |
|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Arylated derivatives |
| Oxidation | Potassium permanganate | Oxidized intermediates |
Key Research Findings
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Synthetic Efficiency : Yield optimization in Suzuki coupling requires precise control of catalyst loading and base strength .
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Mechanistic Insights : Quantum studies highlight steric hindrance as a critical factor in transition state formation .
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Biological Interactions : The amide group’s hydrogen bonding capacity enhances target binding in enzyme inhibition studies .
Scientific Research Applications
Organic Electronics
Electronic Properties:
The combination of the furan and bithiophene structures enhances the compound's electronic properties , making it suitable for applications in organic electronics. The conjugated system provided by the bithiophene unit allows for efficient charge transport, which is critical in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs) .
Case Studies:
- Organic Photovoltaics: Research indicates that derivatives of bithiophenes, including N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide, can improve the efficiency of organic solar cells by enhancing light absorption and charge mobility .
- Sensors: The compound's ability to engage in π-π stacking interactions makes it a candidate for use in chemical sensors and biosensors, where it can respond to environmental changes or biological interactions .
Medicinal Chemistry
Antimicrobial and Anticancer Properties:
Studies have shown that this compound exhibits promising biological activities , particularly as an antimicrobial and anticancer agent. The structural features that contribute to its biological efficacy include:
- Antiproliferative Effects: Derivatives of bithiophenes have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .
- Mechanism of Action: The compound may interact with specific molecular targets such as enzymes or receptors involved in disease pathways, modulating their activity through hydrogen bonding and π-π interactions .
Research Findings:
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells . The furan and bithiophene moieties contribute to its ability to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The compound’s bithiophene-ethyl group distinguishes it from other carboxamides. Key structural analogs include:
Key Observations:
- Thermal Stability : Analogs with thiazole or nitro groups (e.g., 2J, 2H) exhibit higher melting points (>250°C), suggesting that the target compound’s thermal behavior may depend on the bithiophene’s rigidity .
- Synthetic Yields : Yields for carboxamide derivatives vary widely (17–80%), with nitro-substituted compounds (e.g., 2H, 2J) achieving >70% yields, while palladium-catalyzed syntheses (e.g., ) show lower efficiency (17%) .
2.3 Physicochemical Properties
- Lipophilicity : The bithiophene-ethyl group (logP ~3.5 estimated) likely increases hydrophobicity compared to phenyl (logP ~2.1) or thiazole (logP ~1.8) analogs, impacting solubility and bioavailability.
- Synthetic Complexity : The oxazole derivative () requires multi-step synthesis, whereas nitro-furan carboxamides () are synthesized via straightforward coupling, suggesting the target compound’s synthesis may be intermediate in complexity .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide is a complex organic compound that integrates both furan and bithiophene structures, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a furan ring linked to a bithiophene moiety through an ethyl group, which enhances its electronic properties and stability. The unique combination of these structural elements contributes to its potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₃N₁O₂S₂ |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 2097915-51-8 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that derivatives of bithiophenes possess significant antiproliferative effects against various bacterial and fungal strains.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against several pathogens, demonstrating minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial activity comparable to established antibiotics .
- Mechanism of Action : The antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. In vitro assays indicated that it interferes with DNA synthesis in bacteria, which is crucial for their replication .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, revealing significant cytotoxic effects against different cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro cytotoxicity tests showed that the compound induced apoptosis in cancer cells with IC50 values ranging from 10 to 30 µM, indicating strong antiproliferative activity . The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.
- Selectivity : Notably, the compound exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index for further development as an anticancer agent .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Broad-spectrum (MIC: 5-20 µg/mL) | Disruption of cell membranes; DNA inhibition |
| Anticancer | Cytotoxic (IC50: 10-30 µM) | Induction of apoptosis; cell cycle arrest |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide?
Answer:
The compound is typically synthesized via multi-step reactions involving:
- Coupling of thiophene derivatives : The 2,3'-bithiophene moiety is constructed using Suzuki-Miyaura or Stille coupling to link thiophene units .
- Amide bond formation : The ethyl linker is functionalized with furan-2-carboxamide through activation of the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by reaction with the amine group under reflux in aprotic solvents like acetonitrile or DMF .
- Purification : Recrystallization from chloroform/methanol mixtures or column chromatography ensures high purity (>95%) .
Key reference protocols: , and 16 detail analogous syntheses for structurally related carboxamides.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirms regiochemistry and substitution patterns. For example, thiophene protons resonate at δ 6.5–7.5 ppm, while furan protons appear at δ 6.2–7.3 ppm .
- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for thiophene) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : Resolves dihedral angles between thiophene and furan rings (e.g., 8.5–13.5°) and hydrogen-bonding networks .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthesis batches?
Answer:
- Orthogonal validation : Combine NMR with HSQC/HMBC to assign ambiguous signals and rule out impurities .
- Crystallographic analysis : Compare experimental X-ray data with computational models (e.g., density functional theory) to verify conformational stability .
- Batch consistency : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, extended reflux in acetonitrile reduces unreacted starting materials .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- Molecular docking : Screen against viral polymerases (e.g., Ebola virus entry inhibitors) or cancer targets (e.g., EGFR) using software like AutoDock Vina. Furyl-carboxamide derivatives show affinity for hydrophobic binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity data from analogous compounds .
- ADMET profiling : Predict blood-brain barrier permeability using logP calculations (>3.0 suggests CNS penetration) .
Advanced: How can regioselective functionalization of the bithiophene moiety be achieved?
Answer:
- Directing groups : Introduce piperidino or acetyl groups to steer electrophilic substitution (e.g., formylation at the 4-position via Vilsmeier-Haack reaction) .
- Lithiation strategies : Use n-BuLi to deprotonate thiophene’s α-hydrogens (acidic due to sulfur’s electronegativity), enabling selective 5´-substitution .
- Protection/deprotection : Temporarily block reactive sites (e.g., amide nitrogens) with tert-butoxycarbonyl (Boc) groups during multi-step syntheses .
Basic: What structural insights are derived from crystallographic studies of related compounds?
Answer:
- Dihedral angles : Thiophene-furan dihedrals range from 8.5° to 13.5°, influencing π-π stacking and solubility .
- Intermolecular interactions : Weak C–H⋯O/S hydrogen bonds stabilize crystal packing, which can inform co-crystallization strategies for drug formulations .
- Conformational flexibility : Ethyl linkers adopt gauche or anti-periplanar conformations depending on steric bulk .
Advanced: What strategies improve synthetic yield and scalability?
Answer:
- Catalyst optimization : Use Pd(PPh₃)₄ for cross-coupling reactions (≥80% yield) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide bond formation kinetics .
- Flow chemistry : Scale-up continuous processes to reduce side reactions and improve purity .
Advanced: How do substituents on the furan or thiophene rings modulate biological activity?
Answer:
- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., in antiviral assays) .
- Hydrophobic substituents (e.g., methyl) : Improve membrane permeability, as seen in blood-brain barrier-penetrant Ebola inhibitors .
- Steric effects : Bulky groups (e.g., tert-butyl) reduce off-target binding but may lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
